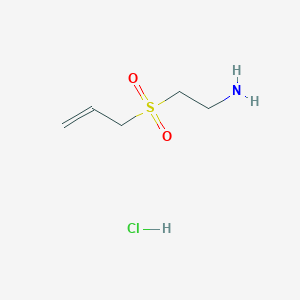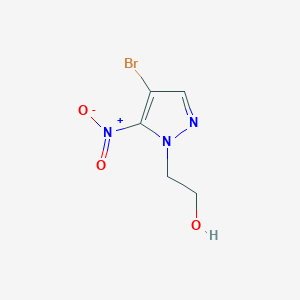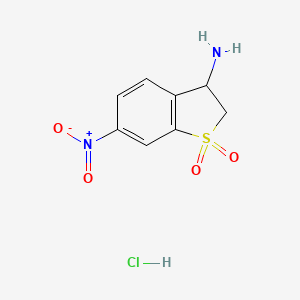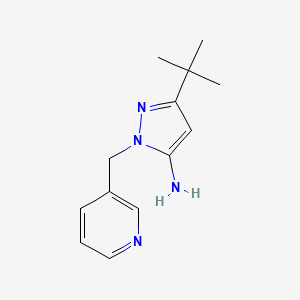
3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride is a chemical compound with the molecular formula C5H11NO2S·HCl and a molecular weight of 185.67 g/mol . It is also known by its IUPAC name, 2-(allylsulfonyl)ethan-1-amine hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications.
Preparation Methods
The synthesis of 3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride involves several steps. One common synthetic route includes the reaction of allyl sulfone with ethylenediamine under controlled conditions to form the desired product. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The product is then purified and converted to its hydrochloride salt form .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(2-Aminoethanesulfonyl)prop-1-ene hydrochloride can be compared with other similar compounds, such as:
- 2-(Aminoethylsulfonyl)prop-1-ene hydrochloride
- 3-(Aminomethylsulfonyl)prop-1-ene hydrochloride
These compounds share similar structural features but may differ in their reactivity, biological activity, and applications. The unique properties of this compound make it particularly valuable in certain research contexts.
Properties
IUPAC Name |
2-prop-2-enylsulfonylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-2-4-9(7,8)5-3-6;/h2H,1,3-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHSFYBMHPPZES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1378724.png)
![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B1378726.png)
![tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate](/img/structure/B1378727.png)






![7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride](/img/structure/B1378737.png)
amine hydrochloride](/img/structure/B1378739.png)


